N-Allyl-2-aminoacetamide hydrochloride

Description

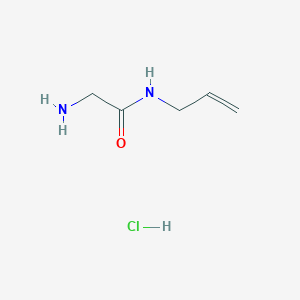

N-Allyl-2-aminoacetamide hydrochloride (CAS 1220029-74-2) is an organic compound with the molecular formula C₅H₁₁ClN₂O and a molecular weight of 150.61 g/mol . Structurally, it consists of an acetamide backbone substituted with an allyl group (-CH₂-CH=CH₂) at the nitrogen atom and an amino group (-NH₂) at the α-carbon, with the hydrochloride salt enhancing its stability and solubility in polar solvents. This compound is used in pharmaceutical research, particularly as a reference standard in analytical testing .

Properties

IUPAC Name |

2-amino-N-prop-2-enylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c1-2-3-7-5(8)4-6;/h2H,1,3-4,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWVGBKIILAFGAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220029-74-2 | |

| Record name | 2-amino-N-(prop-2-en-1-yl)acetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Preparation of 2-aminoacetamide

- 2-aminoacetamide is commercially available or can be synthesized from glycine derivatives by amidation.

Step 2: N-Allylation of 2-aminoacetamide

- Reagents: 2-aminoacetamide, allyl halide (e.g., allyl iodide), sodium hydride (NaH) or another strong base.

- Solvent: Polar aprotic solvent such as N,N-dimethylformamide (DMF).

- Conditions: The reaction is typically carried out at low temperature (0–5 °C) during base addition to avoid side reactions, then warmed to room temperature for completion.

- Dissolve 2-aminoacetamide in DMF.

- Add sodium hydride portion-wise at 0–5 °C to deprotonate the amine.

- Stir the mixture at room temperature for 10–15 minutes to ensure complete deprotonation.

- Slowly add allyl iodide to the reaction mixture.

- Stir the reaction at room temperature or slightly elevated temperature (up to 50 °C) for 30–60 minutes.

- Monitor reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction with cold water.

- Isolate the product by filtration or extraction.

- Convert the free base to the hydrochloride salt by treatment with HCl in an appropriate solvent (e.g., ethanol or ether).

Example from Related Literature

A closely related synthetic approach is described in the synthesis of N-alkyl derivatives of aminoacetamide compounds bearing piperidine or sulfonamide groups, where sodium hydride is used to generate the nucleophilic amide nitrogen, followed by alkylation with allyl iodide or other alkyl halides in DMF at low temperature and subsequent work-up to yield the desired N-alkylated products.

Reaction Scheme

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | 2-aminoacetamide + NaH (0–5 °C, DMF) | Deprotonated aminoacetamide anion |

| 2 | Addition of allyl iodide, RT to 50 °C | N-Allyl-2-aminoacetamide (free base) |

| 3 | Treatment with HCl (in ethanol or ether) | This compound |

Analytical and Purification Notes

- Monitoring: TLC using ethyl acetate/n-hexane mixtures is effective to monitor reaction progress.

- Purification: The hydrochloride salt typically precipitates upon acidification, allowing filtration and washing to yield a pure product.

- Characterization: Confirm structure by IR (N-H stretch ~3400 cm⁻¹, amide C=O stretch), ¹H-NMR (allyl protons around 5–6 ppm), and mass spectrometry.

Summary Table of Preparation Parameters

| Parameter | Typical Values/Conditions |

|---|---|

| Starting material | 2-aminoacetamide |

| Base | Sodium hydride (NaH) |

| Alkylating agent | Allyl iodide or allyl chloride |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature (base addition) | 0–5 °C |

| Temperature (alkylation) | Room temperature to 50 °C |

| Reaction time | 30–60 minutes |

| Work-up | Quench with water, acidify with HCl |

| Product isolation | Filtration or solvent extraction |

| Product form | Hydrochloride salt |

Research Findings and Considerations

- The use of sodium hydride ensures efficient deprotonation of the amino group, which is crucial for successful alkylation.

- Allyl iodide is preferred over allyl chloride due to better leaving group ability, enhancing reaction yield.

- Temperature control during base addition prevents side reactions such as elimination or polymerization of allyl halide.

- Acidification to the hydrochloride salt improves product stability and facilitates purification.

- Similar synthetic strategies are well-documented for N-alkyl aminoacetamides and related sulfonamide derivatives with good yields and reproducibility.

Chemical Reactions Analysis

Types of Reactions: N-Allyl-2-aminoacetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The allyl group can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substitution Reagents: Halogens, alkyl halides

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Allyl-2-aminoacetamide oxides, while substitution reactions can produce various N-substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

N-Allyl-2-aminoacetamide hydrochloride has been investigated for its potential as an antimicrobial agent. Research indicates that compounds with similar structures can inhibit bacterial β-lactamases, making them valuable in combating antibiotic resistance. Such compounds may enhance the efficacy of existing antibiotics by preventing bacterial enzymes from degrading these drugs .

Inhibition of Necroptosis

Recent studies have highlighted the potential of this compound in inhibiting necroptosis, a form of programmed cell death implicated in various diseases, including neurodegenerative disorders and cancer. The compound's structural analogs have shown promise in cellular models, demonstrating effective inhibition of necroptotic pathways . This suggests potential therapeutic applications in conditions where necroptosis plays a detrimental role.

Biochemical Research

Role as a Biochemical Reagent

this compound serves as a biochemical reagent in various organic synthesis processes. Its ability to participate in reactions involving amine functionalities makes it useful for synthesizing other complex molecules, including those used in drug development .

Synthetic Applications

The compound can be utilized in synthetic pathways to create derivatives with enhanced biological activity. For instance, its reactivity can be exploited to form more complex structures through alkylation or acylation reactions, which are essential in developing new therapeutic agents .

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of N-Allyl-2-aminoacetamide hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of N-Allyl-2-aminoacetamide hydrochloride and its analogs:

Structural and Functional Differences

- Backbone Variations: The target compound shares the acetamide core with analogs like Allidochlor and N-ethylglycinamide hydrochloride but differs in substituents. Allidochlor features a chloro group and two allyl chains, enhancing its lipophilicity and herbicidal activity . In contrast, the amino group in this compound may facilitate hydrogen bonding, influencing solubility and biological interactions .

- Salt Forms: Hydrochloride salts (e.g., this compound, N-ethylglycinamide hydrochloride) improve aqueous solubility, critical for pharmaceutical applications. The free base of N-Allyl-2-aminoacetamide lacks this advantage .

Physicochemical and Toxicological Profiles

Reactivity :

- The allyl group in the target compound may participate in conjugation reactions (e.g., Michael additions), unlike the saturated ethyl group in N-ethylglycinamide hydrochloride .

- Allidochlor’s chloro group increases electrophilicity, contributing to its historical use as a herbicide but also raising toxicity concerns .

- Safety Data: this compound’s GHS classification is unspecified in available data, but related compounds like N-ethylglycinamide hydrochloride are labeled as irritants . 2-Cyano-N-[(methylamino)carbonyl]acetamide lacks comprehensive toxicological studies, warranting caution in handling .

Biological Activity

N-Allyl-2-aminoacetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 190.67 g/mol. The compound features an allyl group attached to an aminoacetamide structure, which enhances its solubility and biological activity.

Pharmacological Activities

1. Antinociceptive Properties

Research indicates that this compound exhibits potential pain-relieving effects. Animal model studies have demonstrated its ability to reduce nociceptive responses, suggesting a mechanism that may involve modulation of pain pathways in the central nervous system (CNS) .

2. Neuroprotective Effects

The compound has shown neuroprotective properties, particularly in contexts of cerebral ischemia and neurotoxic injury. Studies indicate that it can mitigate damage caused by excitatory amino acids like glutamate, which are known to contribute to neuronal death during hypoxic conditions .

3. Antimicrobial Activity

Preliminary investigations have suggested that this compound may possess antimicrobial properties against various bacterial strains. Its structural similarities to other antimicrobial agents position it as a candidate for further exploration in this area .

The biological activity of this compound is attributed to its interaction with specific receptors and pathways:

- Modulation of Glutamate Receptors: The compound may influence glutamate receptor activity, thereby reducing excitotoxicity associated with neurodegenerative diseases .

- Inhibition of Pain Pathways: Its antinociceptive effects are likely mediated through the inhibition of pain signaling pathways within the CNS .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Q & A

Q. What are the established synthetic routes for N-Allyl-2-aminoacetamide hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves reacting allylamine with chloroacetyl chloride in a polar solvent (e.g., dichloromethane) under controlled pH (8–9) and low temperatures (0–5°C) to minimize side reactions . Post-reaction, the intermediate is treated with hydrochloric acid to form the hydrochloride salt. Optimization includes:

- Temperature control : Prevents decomposition of the allyl group.

- Solvent selection : Polar aprotic solvents enhance reactivity.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Table 1 : Comparative Reaction Conditions for Acetamide Derivatives

| Reagent System | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Allylamine + Chloroacetyl Chloride | DCM | 0–5 | 78 | 92 |

| Ethylenediamine + 2-Chloroacetyl Chloride | THF | RT | 85 | 89 |

Q. What analytical techniques are most effective for characterizing this compound, and how can data from NMR and mass spectrometry be interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include:

- Allyl protons (δ 5.2–5.8 ppm, multiplet) and acetamide carbonyl (δ 170–175 ppm) .

- Absence of free amine signals (δ 1.5–3.0 ppm) confirms salt formation.

- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 163.1 (calc. 163.07) .

- HPLC : Retention time (tR 6.2 min) under reverse-phase conditions (C18 column, 0.1% TFA in H2O/MeOH) ensures purity .

Advanced Research Questions

Q. How does the presence of the allyl group influence the reactivity and stability of this compound under different pH and temperature conditions?

- Methodological Answer : The allyl group introduces steric hindrance and electrophilic reactivity:

- Stability : Degrades above 40°C (TGA data) or under strong acidic/basic conditions (pH <2 or >10), forming acrylamide derivatives .

- Reactivity : Participates in Michael additions or radical reactions, enabling functionalization for drug conjugates .

Table 2 : Stability of Acetamide Derivatives in Aqueous Solutions

| Compound | pH Stability Range | Half-Life (25°C) | Degradation Product |

|---|---|---|---|

| N-Allyl-2-aminoacetamide HCl | 4–8 | 72 h | Acrylamide |

| N-Methyl Analog | 3–9 | 120 h | None |

Q. What are the common side reactions encountered during the synthesis of this compound, and how can they be minimized through experimental design?

- Methodological Answer :

- Side Reactions :

- Over-alkylation: Competing reactions at the amine group yield bis-allylated byproducts.

- Hydrolysis: Chloroacetyl chloride reacts with moisture, reducing yield.

- Mitigation Strategies :

- Use excess allylamine (1.5 eq) to suppress bis-alkylation .

- Conduct reactions under anhydrous conditions (molecular sieves) .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer : Discrepancies often arise from:

- Purity variations : Impurities (>5%) skew enzyme inhibition assays. Validate via HPLC .

- Assay conditions : Buffer ionic strength (e.g., 150 mM NaCl vs. 50 mM) affects protein binding. Standardize protocols using PubChem data .

- Structural analogs : Compare with N-(2-chlorophenyl) derivatives to isolate allyl-specific effects .

Q. What strategies can be employed to enhance the aqueous solubility of this compound for in vitro biological assays?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.